

4-Amino-1-Boc-piperidine structural analysis

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Compound of Interest

Compound Name: 4-Amino-1-Boc-piperidine

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An In-depth Technical Guide on the Structural Analysis of **4-Amino-1-Boc-piperidine**

Abstract

4-Amino-1-Boc-piperidine (IUPAC name: tert-butyl 4-aminopiperidine-1-carboxylate; CAS No: 87120-72-7) is a pivotal bifunctional building block in medicinal chemistry and pharmaceutical development.[1] Its structure, incorporating a piperidine scaffold, a primary amine, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for synthesizing a wide array of complex molecules, including potent enzyme inhibitors and receptor modulators. [2] This guide provides a comprehensive structural analysis of **4-Amino-1-Boc-piperidine**, detailing its conformational properties and summarizing the key spectroscopic data essential for its characterization. Detailed experimental protocols and illustrative workflows are included to support researchers in its application.

Molecular Structure and Conformational Analysis

4-Amino-1-Boc-piperidine has the molecular formula $C_{10}H_{20}N_2O_2$ and a molecular weight of 200.28 g/mol .[3] The core of the molecule is a piperidine ring, which predominantly adopts a chair conformation to minimize torsional and steric strain.

The conformational preference of substituents on a piperidine ring is a critical aspect of its structure. For 4-substituted piperidines, the substituent generally favors the equatorial position to avoid 1,3-diaxial interactions. In the case of **4-Amino-1-Boc-piperidine**, the amino group ($-NH_2$) is expected to reside primarily in the equatorial position. This conformation is energetically more favorable than the axial conformation. Computational studies and conformational analysis

of similar 4-substituted piperidines confirm that electrostatic and steric factors govern this preference.^{[4][5]}

The large tert-butoxycarbonyl (Boc) group on the nitrogen at position 1 introduces rotational isomers (rotamers) due to hindered rotation around the N-C(O) amide bond. This can sometimes lead to peak broadening in NMR spectroscopy at room temperature.

Spectroscopic and Structural Data

The structural identity and purity of **4-Amino-1-Boc-piperidine** are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR in a typical solvent like CDCl₃.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Proton Assignment
~3.95	Broad Multiplet	2H	H-2ax, H-6ax (Piperidine)
~2.80	Multiplet	2H	H-2eq, H-6eq (Piperidine)
~2.70	Multiplet	1H	H-4 (Piperidine)
~1.85	Multiplet	2H	H-3ax, H-5ax (Piperidine)
~1.45	Singlet	9H	-C(CH ₃) ₃ (Boc)
~1.25	Multiplet	2H	H-3eq, H-5eq (Piperidine)

| ~1.20 | Broad Singlet | 2H | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Assignment
~154.8	C=O (Boc)
~79.5	-C(CH ₃) ₃ (Boc)
~49.5	C-4 (Piperidine)
~44.0	C-2, C-6 (Piperidine)
~35.0	C-3, C-5 (Piperidine)

| ~28.4 | -C(CH₃)₃ (Boc) |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The analysis is typically performed on a neat sample using an Attenuated Total Reflectance (ATR) accessory.

Table 3: FTIR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Vibration Mode	Functional Group
3350 - 3250	Medium, Broad	N-H Stretch (asymmetric & symmetric)	Primary Amine (-NH ₂)
2975 - 2850	Strong	C-H Stretch (sp ³)	Aliphatic (Piperidine, Boc)
~1685	Strong	C=O Stretch	Carbamate (Boc)
1590 - 1550	Medium	N-H Bend (Scissoring)	Primary Amine (-NH ₂)

| 1250 - 1020 | Strong | C-N Stretch | Amine, Carbamate |

Note: The presence of two bands in the N-H stretch region is characteristic of a primary amine.

[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

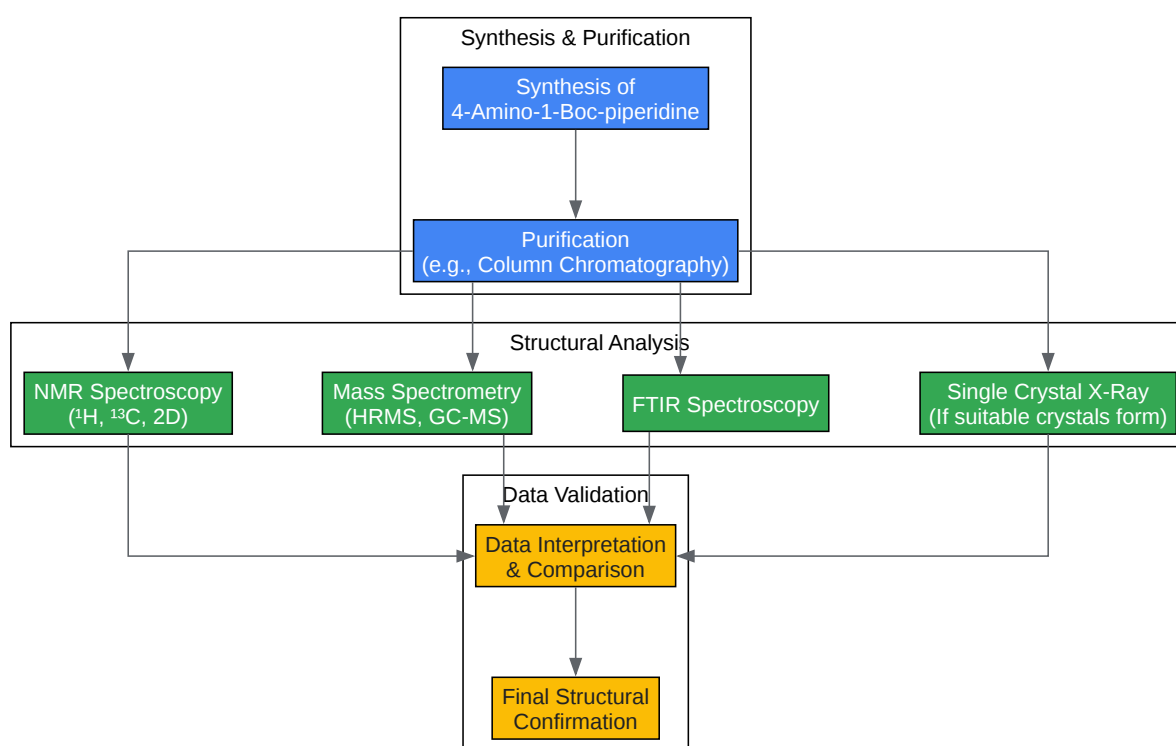
Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z Ratio	Proposed Fragment
200	[M] ⁺ (Molecular Ion)
144	[M - C ₄ H ₈] ⁺ (Loss of isobutylene from Boc)
100	[M - Boc] ⁺

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Workflows and Methodologies

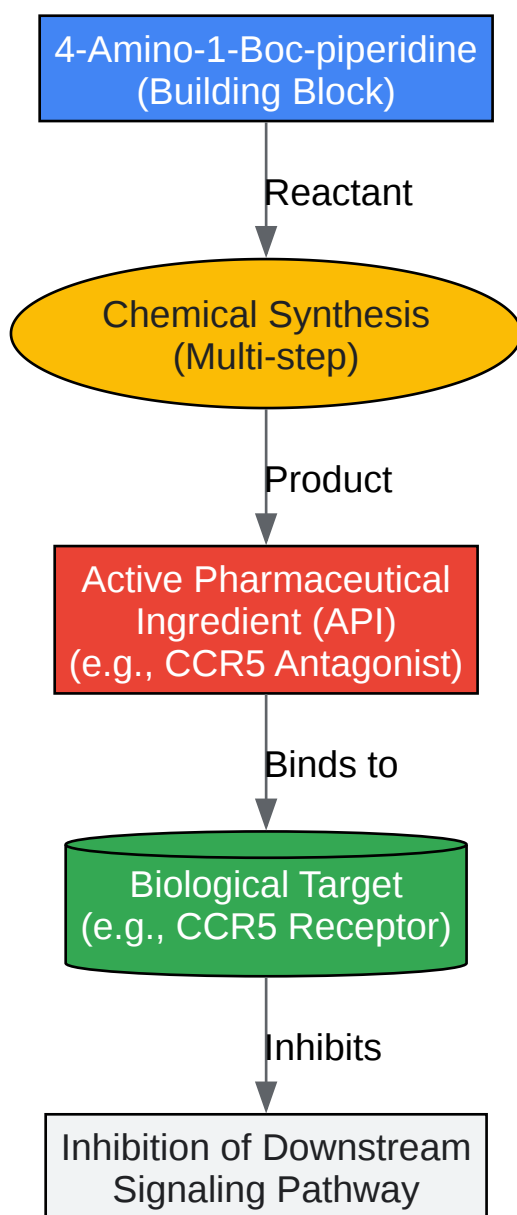
The comprehensive structural elucidation of **4-Amino-1-Boc-piperidine** follows a standardized workflow.



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Caption: General workflow for the synthesis and structural elucidation of **4-Amino-1-Boc-piperidine**.

This molecule serves as a critical intermediate. Its structural features are leveraged to build more complex pharmacologically active agents, such as CCR5 antagonists used in antiviral therapies.[2]



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Caption: Role of **4-Amino-1-Boc-piperidine** as a precursor in drug development.

Detailed Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Amino-1-Boc-piperidine** in ~0.6 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

- ^1H NMR Acquisition:
 - Set the spectral width to cover a range of 0-10 ppm.
 - Use a 30-degree pulse angle.
 - Set the relaxation delay to 1.0 seconds.
 - Acquire 16-32 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover a range of 0-200 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2.0 seconds.
 - Acquire 1024-4096 scans.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ^1H spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) and the ^{13}C spectrum accordingly (e.g., CDCl_3 at 77.16 ppm).

FTIR-ATR Spectroscopy

- Instrumentation: Use a Fourier Transform Infrared spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H_2O and CO_2 signals.
- Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- Acquisition: Collect the spectrum over a range of $4000\text{-}600\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Co-add 16-32 scans to improve the signal-to-noise ratio.

- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
- GC Method:
 - Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness).
 - Injector: Set the injector temperature to 250 °C with a split ratio of 50:1.
 - Oven Program: Hold at 100 °C for 2 min, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 min.
 - Carrier Gas: Use Helium with a constant flow rate of 1.0 mL/min.
- MS Method:
 - Ionization: Use standard EI at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: Set to 230 °C.
- Data Analysis: Analyze the resulting chromatogram to determine retention time and the mass spectrum of the corresponding peak to identify the molecular ion and characteristic fragments.

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